molecular formula C11H14INS B12710524 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide CAS No. 96160-01-9

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide

Cat. No.: B12710524
CAS No.: 96160-01-9
M. Wt: 319.21 g/mol
InChI Key: MSLIIMQZEBURFZ-UHFFFAOYSA-M
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Description

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a thiazolium salt of interest in organic synthesis. Thiazolium ions are a foundational class of organocatalysts, most notably for catalyzing benzoin condensations of aldehydes . In these reactions, the catalyst generates a nucleophilic acyl anion equivalent, known as a Breslow intermediate, which can react with various electrophiles . This mechanism enables the formation of new carbon-carbon bonds, a critical transformation in synthetic chemistry. Researchers may investigate this specific methylphenyl-substituted thiazolium derivative to study its catalytic efficacy, electronic properties, and steric influence compared to other thiazolium catalysts in promoting umpolung reactions. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

96160-01-9

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

MSLIIMQZEBURFZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring. The final step involves the addition of methyl iodide to yield the desired thiazolium iodide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolium salts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives, including 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide, have demonstrated significant antimicrobial properties. A study highlighted that compounds containing thiazole moieties exhibit activity against a range of bacterial strains. For instance, derivatives synthesized from this compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

Anticancer Properties
Research has also focused on the anticancer potential of thiazole derivatives. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable case involved the synthesis of N-acylated thiazole derivatives that were tested for their anticancer activity. Among these, specific derivatives displayed IC50 values indicating effective inhibition of cancer cell proliferation .

CompoundCell Line TestedIC50 (µM)
This compoundA549 (lung adenocarcinoma)23.30 ± 0.35
Other thiazole derivativesU251 (glioblastoma)18.4

Materials Science

Photochemical Applications
Thiazole derivatives are also utilized in photochemical applications. The compound has been studied for its ability to sensitize photographic emulsions, enhancing their sensitivity to light. This property is particularly useful in the development of advanced imaging technologies . In one study, emulsions treated with thiazole-based dyes exhibited increased sensitivity at specific wavelengths, making them suitable for high-resolution imaging.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial efficacy of thiazole derivatives synthesized from this compound against various pathogens. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity.
  • Cytotoxicity Assessment
    In vitro cytotoxicity tests were conducted on several cancer cell lines using derivatives of the compound. The findings revealed that structural modifications could lead to increased potency against specific cancer types, suggesting pathways for further drug development.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide involves its interaction with various molecular targets. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Specific molecular targets and pathways can vary depending on the application and context of use.

Comparison with Similar Compounds

Structural Analogues in Catalysis

Thiazolium salts with varying alkyl chains and substituents exhibit distinct catalytic efficiencies. For instance:

Compound Alkyl Chain Length Catalytic Activity (Retro-Benzoin) Stability Reference
4,5-Dimethylthiazolium iodide Short (C1) High activity, rapid degradation Low
4,5-Dihydro-3-heptyl-4-methylthiazolium iodide Long (C7) Moderate activity High
Target compound (C3 methyl) Intermediate (C3) Balanced activity and stability Moderate

Key Findings :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., C7 in 3-heptyl derivatives) improve stability by sterically shielding the reactive carbene center but reduce catalytic activity due to decreased electrophilicity .
  • Degradation Pathways : Shorter-chain analogues (e.g., 4,5-dimethylthiazolium iodide) undergo rapid reverse Menshutkin reactions, releasing volatile byproducts like iodomethane, whereas bulkier derivatives resist degradation .
Functional Group Variations
  • 3-Methyl vs. 3-Hydroxyphenyl Substitution: The 3-methyl group in the target compound enhances electron-donating effects, stabilizing the carbene intermediate. In contrast, 3-hydroxyphenyl-substituted thiazolidinones (e.g., 3-(4-hydroxyphenyl)-4-thiazolidinones) exhibit tautomerism and preferential thione formation, limiting their catalytic utility but expanding biological applications .
  • Aromatic Substituents :
    • The 4-methylphenyl group in the target compound provides lipophilicity (log P ~3.73), comparable to 2-(4-methylphenyl)indolizine, which also demonstrates high blood-brain barrier permeability .
Antimicrobial Activity vs. Cosmetic Preservatives
  • Target Compound : Functions as an antimicrobial in cosmetics at 0.1% concentration, likely due to thiazolium-induced membrane disruption .
  • Dimethylaminostyryl Heptyl Methyl Thiazolium Iodide: A related preservative with a styryl group, offering enhanced UV stability and broader-spectrum activity .
  • Imidazolium Salts (e.g., 1-Methyl-4-phenylsulfanyl-pyridine iodide) : Exhibit higher antimicrobial potency but lower biocompatibility compared to thiazolium derivatives .
Drug-Likeness and Pharmacokinetics
  • Lipophilicity : The target compound’s log P (~3.73) is comparable to 4,4,7a-trimethylhexahydro-1-benzofuran-2(3H)-one (log P = 2.51), but higher than most triazole derivatives (log P <2.5), suggesting better membrane permeability .
  • Solubility : Unlike hydrophilic 1,2,4-triazole-3-thiones (requiring NaOH for solubility), thiazolium salts dissolve readily in polar aprotic solvents like DMF .

Biological Activity

4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a thiazolium salt that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C11_{11}H14_{14}INS, with a molecular weight of approximately 299.3 g/mol. The structural features include a thiazolium ring with a methyl group and a para-methylphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolium derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Testing :
    • In vitro assays against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines showed that thiazolium derivatives can induce apoptosis and inhibit cell proliferation.
    • For instance, some derivatives exhibited IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and activation of caspases .
    • Structural modifications in the thiazolium ring have been correlated with enhanced activity, emphasizing the significance of substituent groups on the phenyl ring .

Anticonvulsant Activity

Thiazolium derivatives have also shown promise as anticonvulsants:

  • Preclinical Models :
    • In animal models, certain thiazole derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), with effective doses significantly lower than conventional anticonvulsants .
    • The SAR analysis indicated that substitutions on the thiazole ring could enhance anticonvulsant properties, particularly when electron-withdrawing groups are present .
  • Efficacy Metrics :
    • Compounds were assessed for their median effective dose (ED50_{50}) and median toxic dose (TD50_{50}), showing favorable protection indices that suggest a therapeutic window suitable for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Substituent Effect on Activity Comments
Methyl groupEnhances solubility and bioavailabilityCritical for maintaining thiazolium stability
Para-methylphenylImproves cytotoxicity against cancer cellsCorrelates with increased apoptosis induction
Electron-withdrawing groupsHeightens anticonvulsant activityImportant for enhancing interaction with target proteins

Case Studies

  • Antitumor Studies : A study demonstrated that specific modifications to the thiazole moiety resulted in compounds with IC50_{50} values as low as 3.13 µg/mL against HepG2 cells, indicating potent anticancer activity compared to traditional agents like 5-FU .
  • Anticonvulsant Studies : Another research effort identified compounds within this class that achieved significant protective effects in seizure models while maintaining safety profiles favorable for therapeutic use .

Q & A

Q. How can researchers integrate this compound into a theoretical framework for studying charge-transfer complexes?

  • Methodology : Design UV-Vis titrations with electron-deficient aromatics (e.g., tetracyanoethylene) to quantify charge-transfer bands. Calculate association constants using Benesi-Hildebrand plots. Compare with cyclic voltammetry data to correlate redox potentials with complex stability .

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